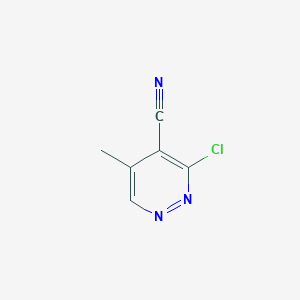

3-Chloro-5-methylpyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClN3 |

|---|---|

Molecular Weight |

153.57 g/mol |

IUPAC Name |

3-chloro-5-methylpyridazine-4-carbonitrile |

InChI |

InChI=1S/C6H4ClN3/c1-4-3-9-10-6(7)5(4)2-8/h3H,1H3 |

InChI Key |

IAGOFOXTVHTFOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC(=C1C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Methylpyridazine 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For 3-Chloro-5-methylpyridazine-4-carbonitrile (B6235252), this process reveals several logical disconnection points, suggesting multiple synthetic routes.

The primary disconnections involve the functional groups attached to the pyridazine (B1198779) core and the bonds forming the ring itself. A Functional Group Interconversion (FGI) approach suggests that the chloro, methyl, and carbonitrile groups can be introduced at various stages. Key disconnections include:

C-Cl Bond: The 3-chloro group can be retrosynthetically disconnected to a hydroxyl group (a pyridazinone tautomer), which is a common precursor. This suggests a late-stage chlorination of a pyridazinone intermediate.

C-CN Bond: The 4-carbonitrile group can be derived from a corresponding halide via nucleophilic substitution or from an amine via a Sandmeyer-type reaction.

C-CH₃ Bond: The 5-methyl group could be installed via functionalization of a pre-formed pyridazine or, more strategically, incorporated into one of the acyclic precursors before the ring-forming cyclization.

A more fundamental disconnection involves breaking the pyridazine ring. The most common strategy for pyridazines involves disconnecting the N-N bond and two C-C bonds, which typically leads back to hydrazine (B178648) and a 1,4-dicarbonyl compound or its synthetic equivalent. almerja.comlakotalakes.com This suggests that the carbon backbone of the target molecule can be constructed from a linear four-carbon precursor containing the required methyl and cyano functionalities, which is then cyclized with hydrazine.

Classical Synthetic Pathways for Pyridazine-4-carbonitriles

The construction of the pyridazine ring is a cornerstone of synthesizing derivatives like this compound. Classical methods generally involve the condensation of a four-carbon synthon with a hydrazine-based component.

Multistep Approaches from Linear Precursors

One of the most established methods for pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds with hydrazine. thieme-connect.de The synthesis can begin with linear precursors that are subsequently cyclized. For the target molecule, a relevant starting material could be a derivative of maleic anhydride (B1165640). For instance, citraconic anhydride (methylmaleic anhydride) can serve as a precursor, providing the C4, C5, C6, and the methyl group at the C5 position. thieme-connect.deconsensus.app The reaction with hydrazine hydrate (B1144303) typically yields the corresponding 6-hydroxypyridazin-3(2H)-one derivative. thieme-connect.de This intermediate can then undergo further functionalization to install the chloro and cyano groups.

| Precursor Type | Reagent | Intermediate Product | Reference(s) |

| Maleic Anhydride Derivatives | Hydrazine Hydrate | 6-Hydroxypyridazin-3(2H)-one | thieme-connect.de |

| Substituted 1,4-Diketones | Hydrazine Hydrate | Dihydropyridazine (often oxidizes in situ) | almerja.comthieme-connect.de |

Cyclization Reactions Involving Hydrazine and Carbonitrile-Containing Synthons

Modern synthetic approaches often utilize multicomponent reactions to build molecular complexity in a single step. A highly effective method for producing substituted pyridazine-4-carbonitriles is the three-component reaction involving an arylglyoxal, a compound with an active methylene (B1212753) group (like malononitrile), and hydrazine hydrate. growingscience.comscielo.org.za

In this strategy, the arylglyoxal first reacts with hydrazine to form a hydrazone intermediate. This intermediate then undergoes a condensation reaction with the carbonitrile-containing synthon, such as malononitrile, leading to cyclization and the formation of the pyridazine ring with the carbonitrile group pre-installed at the 4-position. growingscience.comresearchgate.net This approach is notable for its efficiency and the direct incorporation of the essential cyano-functionality.

Another classical approach is the inverse-electron-demand Diels-Alder reaction between tetrazines and suitable dienophiles, which yields pyridazines after the extrusion of dinitrogen. rsc.orgorganic-chemistry.orgelsevierpure.com

Direct and Regioselective Functionalization of Pyridazine Nuclei

Alternatively, the desired substitution pattern can be achieved by the direct and regioselective functionalization of a pre-existing pyridazine nucleus. This requires strategic manipulation of the electronic properties of the ring to direct reagents to the correct positions.

Halogenation and Cyano-Functionalization Procedures

Halogenation: The introduction of a chlorine atom at the 3-position of the pyridazine ring is commonly achieved by the conversion of a pyridazin-3(2H)-one. These cyclic amide structures can be readily converted to the corresponding 3-chloropyridazines using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comnih.gov This reaction is a robust and widely used method in pyridazine chemistry. General strategies for the selective halogenation of diazines are a subject of ongoing research to avoid issues with regioselectivity. mountainscholar.org

Cyano-Functionalization: Introducing a cyano group onto a heteroaromatic ring can be accomplished through several methods. Palladium-catalyzed cyanation of a heteroaryl halide or triflate is a powerful modern technique that uses a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.orgacs.org Other methods include the Rosenmund-von Braun reaction using copper(I) cyanide or the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium salt intermediate. wikipedia.org

| Transformation | Common Reagent(s) | Target Functional Group | Reference(s) |

| Pyridazinone to Chloropyridazine | POCl₃, PCl₅ | Chloro | mdpi.comnih.gov |

| Aryl Halide to Aryl Nitrile | Pd catalyst, Zn(CN)₂ | Carbonitrile | wikipedia.orgacs.org |

Introduction of the Methyl Group via Strategic Synthetic Maneuvers

Regioselectively introducing a methyl group onto a heteroaromatic ring can be challenging. biu.ac.il While direct C-H methylation methods exist, they can sometimes lack selectivity. rsc.org A more controlled approach often involves either a cross-coupling reaction or building the methyl group into the synthetic framework from the start.

One strategy is the palladium-catalyzed cross-coupling of a chloropyridazine with a methylating agent, such as trimethylaluminum, a method that has been demonstrated on the related pyrazine (B50134) ring system. semanticscholar.org An alternative and often preferred strategy is to use a starting material that already contains the methyl group in the correct position. As mentioned previously, employing citraconic anhydride (methylmaleic anhydride) in a cyclization reaction with hydrazine ensures the methyl group is unambiguously placed at the 5-position of the resulting pyridazine ring. thieme-connect.deconsensus.app This pre-functionalization approach avoids potential regioselectivity issues associated with functionalizing the assembled heterocycle.

Contemporary Synthetic Innovations and Methodological Advancements.

Modern organic synthesis has moved towards methodologies that offer higher efficiency, atom economy, and environmental compatibility. For pyridazine synthesis, this has translated into the adoption of innovative strategies that streamline reaction pathways and enhance yield and purity.

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to complex molecule synthesis by combining multiple reaction steps into a single procedure without isolating intermediates. This strategy reduces solvent waste, time, and resources. For the synthesis of pyridazine-4-carbonitrile (B1316004) cores, three-component reactions are particularly relevant.

A well-documented strategy involves the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate at room temperature. researchgate.netscielo.org.za This method provides a direct route to 3-amino-5-arylpyridazine-4-carbonitriles in good yields and with short reaction times, which is environmentally advantageous. researchgate.net The reaction proceeds by the initial formation of a monohydrazone from the arylglyoxal and hydrazine, which then undergoes a Knoevenagel-type condensation with malononitrile, followed by intramolecular cyclization to form the pyridazine ring. scielo.org.za

The key advantages of MCRs in pyridazine synthesis include:

Convergence: Building complex structures from simple, readily available starting materials in a single step. acsgcipr.org

Atom Economy: Maximizing the incorporation of atoms from reactants into the final product. acsgcipr.org

Efficiency: Reducing the number of synthetic steps and purification processes, leading to savings in time and materials. researchgate.netresearchgate.net

The table below summarizes a typical one-pot synthesis for a related pyridazine-4-carbonitrile derivative.

| Reactant A | Reactant B | Reactant C | Solvent | Conditions | Product | Yield |

| Arylglyoxal | Malononitrile | Hydrazine Hydrate | Water/Ethanol (1:1) | Room Temperature, 30 min | 3-Amino-5-arylpyridazine-4-carbonitrile | 78% |

Table 1: Example of a One-Pot, Three-Component Synthesis of a Pyridazine-4-carbonitrile Derivative. scielo.org.za

Catalysis is fundamental to modern organic synthesis, offering pathways to products with higher efficiency and selectivity under milder conditions. In pyridazine synthesis, various catalytic systems have been employed to facilitate ring formation and functionalization.

Transition metal catalysis, utilizing metals such as palladium, ruthenium, and copper, has proven effective. liberty.eduorganic-chemistry.org For instance, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Palladium-catalyzed reactions involving internal alkynes have also been used to successfully form the pyridazine ring. liberty.edu These metal-catalyzed methods are valued for their high functional group tolerance and regioselectivity. organic-chemistry.org

Beyond transition metals, other catalytic systems are emerging. Ionic liquids, such as [bmim]Br/AlCl3, have been used as efficient and recyclable catalysts for the synthesis of pyridazinones, demonstrating the potential for greener catalytic processes. researchgate.net Lewis acid-mediated inverse electron demand Diels-Alder reactions also provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Copper(II) | Aerobic Cyclization | β,γ-Unsaturated hydrazones | Mild conditions, high regioselectivity. organic-chemistry.org |

| Palladium | Cyclization | Phenyl rings and internal alkynes | Formation of substituted pyridazines. liberty.edu |

| Ruthenium | In situ Cyclization | Alkyne diols | Transformation of diols to diketone intermediates for subsequent reaction with hydrazine. liberty.edu |

| TBAI/K2S2O8 | [4+2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | Broad substrate scope and good functional group tolerance. organic-chemistry.org |

| [bmim]Br/AlCl3 | Multicomponent Reaction | Arenes, cyclic anhydrides, ArNHNH2 | Recyclable catalyst, high yield. researchgate.net |

Table 2: Catalytic Systems Employed in Pyridazine Synthesis.

To accelerate reaction rates and improve yields, modern energy sources and process technologies are increasingly applied to pyridazine synthesis. Microwave irradiation and continuous flow chemistry are at the forefront of these innovations.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture. georgiasouthern.edumdpi.com This technique has been successfully applied to the synthesis of various pyridazine derivatives, including polysubstituted pyridazines via cyclocondensation reactions. thieme-connect.comnih.gov For example, a microwave-assisted cyclocondensation of 1,4-diketones and hydrazine can be completed in as little as 1.5 minutes at 120 °C. thieme-connect.com The benefits include not only speed but also often higher yields and the formation of fewer side products compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where the reaction occurs. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt While specific applications to this compound are not widely documented, flow chemistry has been effectively used for synthesizing related heterocyclic structures. For instance, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a significant reduction in reaction time from 9 hours in a batch process to just 16 minutes under flow conditions. mdpi.com The modular nature of flow systems allows for multi-step sequences to be performed continuously, minimizing manual handling and intermediate purification steps. uc.pt

| Technology | Typical Reaction Time | Key Advantages | Example Application |

| Microwave Irradiation | 1.5 - 10 minutes thieme-connect.comsoci.org | Rapid heating, reduced side products, improved yields. mdpi.comthieme-connect.com | Cyclocondensation of 1,4-diketones with hydrazine. thieme-connect.com |

| Flow Chemistry | Minutes mdpi.com | Enhanced safety, precise process control, easy scalability, reproducibility. uc.pt | Synthesis of thienopyrrole pyridazinones. soci.org |

Table 3: Comparison of Microwave and Flow Technologies in Heterocyclic Synthesis.

Considerations in Reaction Optimization and Scale-Up Methodologies.

Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization and consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Reaction Optimization: Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and solvent choice. The goal is to maximize the yield and purity of the final product while minimizing energy consumption and waste. For pyridazine synthesis, optimizing yields has been a specific focus of process development research. researchgate.net

Scale-Up Methodologies: When scaling up, direct translation of batch processes can be challenging. Issues such as heat transfer, mixing efficiency, and safety become more critical at larger volumes. acsgcipr.org

Safety: One-pot or multicomponent reactions, while efficient, may involve highly energetic intermediates or exothermic steps that require careful thermal management during scale-up. acsgcipr.org

Process Technology: Continuous flow chemistry is often considered an inherently safer and more scalable technology. It mitigates the risks associated with large volumes of hazardous materials and allows for consistent product quality through precise control of reaction conditions. uc.pt The ability to run a process for an extended period to produce large quantities of material makes it an attractive alternative to large-batch reactors.

Sourcing: For large-scale industrial production, it is often more economical to source advanced intermediates or starting materials with the core heterocyclic structure already in place from bulk chemical manufacturers. acsgcipr.org

The optimization and scale-up process must balance chemical efficiency with practical considerations of cost, safety, and environmental impact to develop a viable industrial manufacturing process.

Reactivity and Derivatization Studies of 3 Chloro 5 Methylpyridazine 4 Carbonitrile

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

The rate of nucleophilic aromatic substitution on the pyridazine ring is profoundly influenced by its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms and stabilize the negatively charged Meisenheimer complex formed during the reaction, thus increasing the reaction rate. nih.govmasterorganicchemistry.com Conversely, electron-donating groups tend to decrease the reaction rate.

In 3-Chloro-5-methylpyridazine-4-carbonitrile (B6235252), the substituents present a classic case of competing electronic effects:

-CN (Nitrile group): A strong electron-withdrawing group through both induction and resonance, it significantly activates the ring towards nucleophilic attack.

-Cl (Chloro group): While being a good leaving group, it is also electron-withdrawing by induction, further activating the ring.

-CH₃ (Methyl group): A weak electron-donating group through hyperconjugation, it slightly deactivates the ring.

The net effect is a highly activated system where the powerful electron-withdrawing nature of the nitrile group dominates, making the compound very reactive towards nucleophiles at the C3 position.

Table 1: Predicted Relative Effects of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Reaction Rate |

|---|---|---|---|

| -Cl | 3 | Inductively Withdrawing / Leaving Group | Activation |

| -CN | 4 | Inductively & Resonantly Withdrawing | Strong Activation |

The chlorine atom at the C3 position is readily displaced by a wide range of nucleophiles. This versatility allows for the synthesis of a diverse library of pyridazine derivatives. The general reactivity of chloroazines with various nucleophiles is well-documented, providing a strong basis for predicting the outcomes for this compound. nih.gov

Amines: Reaction with primary and secondary amines (e.g., piperidine, morpholine) is expected to yield 3-amino-5-methylpyridazine-4-carbonitrile derivatives. Such reactions are fundamental in the synthesis of biologically active molecules. nih.gov

Thiols: Thiolates and bisulfide ions are effective nucleophiles for displacing the chloride, leading to the formation of 3-thioether or 3-thiol derivatives, respectively. nih.gov

Alkoxides: Nucleophilic attack by alkoxides (e.g., sodium methoxide, sodium ethoxide) would produce the corresponding 3-alkoxy-5-methylpyridazine-4-carbonitriles.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Amine | Piperidine | 5-Methyl-3-(piperidin-1-yl)pyridazine-4-carbonitrile |

| Thiol | Sodium thiomethoxide | 5-Methyl-3-(methylthio)pyridazine-4-carbonitrile |

The nitrile group at the C4 position is not merely an activating group; it is also a versatile functional handle for subsequent chemical modifications. The electrophilicity of pyridazine-3-carbonitrile (B1590183) is known to be comparable to that of pyridine-2-carbonitrile, making it susceptible to attack by strong nucleophiles. nih.gov

Potential transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. The conversion of a nitrile to an amide on the related cinnoline (B1195905) ring system has been documented. mdpi.com

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclizations to form fused heterocyclic systems. Studies have shown that pyridazine-3-carbonitrile can react with thiols like N-acetyl cysteine to form thiazoline (B8809763) adducts, highlighting the nitrile's susceptibility to nucleophilic addition. nih.gov

Electrophilic Aromatic Substitution on the Pyridazine Ring

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is highly deactivated towards electrophilic aromatic substitution (EAS). The presence of two electronegative nitrogen atoms makes the pyridazine ring intrinsically electron-deficient. researchgate.netresearchgate.net Any attacking electrophile would preferentially coordinate with the non-bonding electrons of a nitrogen atom, leading to the formation of a pyridazinium cation. This cation is even more strongly deactivated towards further electrophilic attack on the ring carbons. researchgate.netquora.com

For EAS to occur on such π-deficient systems, harsh reaction conditions and the presence of strong electron-donating (activating) groups are typically required. researchgate.net Given that this compound possesses two electron-withdrawing groups (-Cl, -CN) and only one weakly donating group (-CH₃), electrophilic substitution is considered extremely difficult and not a synthetically viable pathway for derivatization.

Cross-Coupling Chemistry Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to heteroaryl halides like this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a robust method for the arylation or vinylation of the pyridazine core. Chloropyridazines are known substrates for this reaction, enabling the introduction of various aryl and heteroaryl groups at the C3 position. nih.govresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The synthesis of 3-amino-6-arylpyridazines via Suzuki reaction is a well-established precedent. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org This provides a direct method for introducing alkenyl substituents at the C3 position of the pyridazine ring. The reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination cycle. libretexts.org While specific examples with the title compound are not prominent, the reaction is broadly applicable to aryl chlorides and bromides. organic-chemistry.orgnih.gov

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected C3-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Aryl group |

Other Transition Metal-Mediated Cross-Coupling Strategies

Beyond the more common Suzuki and Sonogashira reactions, the chloro-substituent at the C3 position of the pyridazine ring serves as an effective handle for a variety of other transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, significantly expanding the synthetic utility of the title compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgyoutube.com This reaction is highly valuable for introducing a wide range of primary and secondary amines at the C3 position of the pyridazine core. The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine ligands is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgorganic-chemistry.org

The Heck reaction offers a pathway to form C-C bonds by coupling the chloro-pyridazine with alkenes. wikipedia.orgyoutube.com This palladium-catalyzed process involves the oxidative addition of the palladium catalyst to the aryl chloride, followed by insertion of the alkene (syn-addition), and subsequent β-hydride elimination to form the substituted alkene product. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orgorganic-chemistry.org The Heck reaction allows for the introduction of vinyl groups, which can serve as precursors for further functionalization. mdpi.com

The table below summarizes these key transition metal-mediated cross-coupling strategies applicable to chloro-heterocycles like this compound.

| Reaction Name | Bond Formed | Typical Catalyst/Ligand System | Coupling Partner | General Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Pd(0) or Pd(II) precursor with phosphine ligands (e.g., BINAP, Xantphos) | Primary or Secondary Amine (R₂NH) | 3-Amino-5-methylpyridazine-4-carbonitrile derivative |

| Heck Reaction | Aryl C-C (vinyl) | Pd(0) or Pd(II) precursor with phosphine ligands | Alkene (e.g., Styrene, Acrylate) | 3-Vinyl-5-methylpyridazine-4-carbonitrile derivative |

Reactions Involving the Methyl Substituent at Position 5

The methyl group at the C5 position, while generally less reactive than the chloro substituent, provides an additional site for molecular modification. Its functionalization can lead to a variety of derivatives with altered electronic and steric properties.

Functionalization and Derivatization of the Methyl Group

The strategic functionalization of the methyl group can be achieved through several oxidative or halogenation pathways common for methyl groups attached to heteroaromatic systems.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, controlled oxidation can yield the corresponding aldehyde (pyridazine-5-carbaldehyde) or, with stronger oxidizing agents, the carboxylic acid (pyridazine-5-carboxylic acid). acs.org For instance, the oxidation of methylpyridines to pyridine (B92270) carboxylic acids is a known transformation. acs.org However, the choice of oxidant must be carefully considered to avoid unwanted side reactions, such as oxidation of the pyridazine ring itself. In some cases, the methyl group on a pyridazine ring has shown resistance to oxidation under conditions that oxidize other benzylic positions, indicating a degree of stability that requires specific catalytic systems to overcome. beilstein-journals.org

Halogenation: Radical halogenation offers a direct method to functionalize the methyl group. The use of reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), typically with a radical initiator such as AIBN or under UV irradiation, can lead to the formation of a 5-(bromomethyl)pyridazine derivative. nih.govgoogle.com This brominated intermediate is a highly valuable synthetic precursor, as the bromine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to install diverse functional groups.

| Transformation | Typical Reagents | Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂) | 5-Formylpyridazine derivative | Precursor for imines, alcohols, Wittig reactions |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | Pyridazine-5-carboxylic acid derivative | Precursor for amides, esters, acid chlorides |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | 5-(Bromomethyl)pyridazine derivative | Versatile intermediate for nucleophilic substitution |

Cycloaddition Reactions and Annulation Strategies

The electron-deficient nature of the pyridazine ring, further enhanced by the electron-withdrawing nitrile group at C4, makes the core structure an excellent diene component for inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. mdpi.comfao.org This reactivity provides a powerful strategy for annulation, allowing for the construction of fused bicyclic and polycyclic heterocyclic systems.

Research on the closely related 3-chloro-4-pyridazinecarbonitrile has demonstrated this principle effectively. mdpi.comresearchgate.net In this strategy, the chloro group at C3 is first substituted with a nucleophile that contains a dienophile (an alkene or alkyne). The resulting intermediate, now bearing both the diene (pyridazine ring) and the dienophile within the same molecule, can undergo a thermally induced intramolecular [4+2] cycloaddition. mdpi.com This reaction typically proceeds with the expulsion of dinitrogen (N₂), leading to the formation of a new, fused aromatic ring. This approach is a valuable method for synthesizing complex, fused benzonitriles and other related structures. mdpi.comresearchgate.net

Beyond [4+2] cycloadditions, pyridazine derivatives can participate in other annulation strategies, such as [3+2] and [3+3] cycloadditions, often involving the generation of ylides or other dipolar intermediates that react with suitable partners to form five- or six-membered rings, respectively. nih.govnih.govmdpi.com

The following table presents data from studies on 3-substituted-4-pyridazinecarbonitriles, illustrating the utility of intramolecular cycloaddition for annulation. researchgate.net

| Starting Material Precursor | Attached Dienophile at C3 | Reaction Conditions | Fused Product Type | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-4-pyridazinecarbonitrile | -O-(CH₂)₂-C≡CH | Bromobenzene, reflux, 10 days | Dihydrofuran-fused benzonitrile | 71 |

| 3-Chloro-4-pyridazinecarbonitrile | -O-CH₂-C≡C-CH₃ | Bromobenzene, reflux, 36 days | Disubstituted dihydrofuran-fused benzonitrile | 67 |

| 3-Chloro-4-pyridazinecarbonitrile | -NH-(2-bromophenyl) | Pd(OAc)₂, P(o-tol)₃, Bu₃N, MeCN, reflux | Intermediate for further cyclization | 31 |

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. The key transformations are governed by the electronic properties of the pyridazine ring.

A predominant reaction pathway involves the nucleophilic aromatic substitution (SNAr) at the C3 position. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing cyano group at C4. Consequently, the carbon atom attached to the chlorine (C3) is highly electrophilic and susceptible to attack by nucleophiles. nih.gov The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov In the first, rate-determining step, the nucleophile attacks the C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is eliminated, restoring aromaticity. semanticscholar.org While this two-step mechanism is common, some nucleophilic aromatic substitutions can proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state, bypassing the formation of a discrete intermediate. nih.gov

The mechanism of the [4+2] cycloaddition reactions discussed in the previous section is typically a concerted, pericyclic process. In these inverse-electron-demand Diels-Alder reactions, the electron-poor pyridazine acts as the diene, and an electron-rich alkene or alkyne serves as the dienophile. The reaction proceeds through a cyclic transition state, leading to the formation of a bicyclic adduct which then undergoes a retro-Diels-Alder reaction to eliminate a stable molecule like N₂, resulting in aromatization. mdpi.com Computational studies on various pyridazine derivatives have been employed to investigate reaction mechanisms, determine activation energies, and rationalize the observed regioselectivity in such transformations. researchgate.net

Computational and Theoretical Investigations of 3 Chloro 5 Methylpyridazine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For 3-chloro-5-methylpyridazine-4-carbonitrile (B6235252), FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, guiding synthetic modifications. Computational studies on related pyridazine-carbonitrile derivatives have utilized these principles to correlate electrophilicity with metabolic susceptibility. nih.govacs.org

Table 1: Illustrative Data from Frontier Molecular Orbital Analysis This table presents hypothetical values for this compound to illustrate the typical outputs of an FMO analysis. Actual values would require specific calculations.

| Parameter | Energy (eV) | Interpretation |

| HOMO Energy | -7.5 | Indicates potential sites for electrophilic attack. |

| LUMO Energy | -1.2 | Suggests probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 | Reflects the kinetic stability of the molecule. |

Charge Distribution and Reactivity Predictions

Quantum chemical calculations can generate a detailed map of the electron density distribution across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the nitrile group, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. nih.gov Conversely, the carbon atom attached to the chlorine would be an electron-deficient site, making it a primary target for nucleophilic substitution reactions. This analysis provides a quantitative basis for predicting the molecule's reactivity patterns.

Reaction Mechanism Predictions and Transition State Calculations

Theoretical calculations are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed.

For this compound, a key reaction is the nucleophilic substitution of the chlorine atom. Transition state calculations could be used to:

Determine the activation energy required for the substitution.

Compare the feasibility of different reaction mechanisms (e.g., SNAr).

Predict how different nucleophiles would affect the reaction rate and outcome.

These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone, facilitating the optimization of synthetic routes to new derivatives.

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and interactions with its environment, such as a solvent or a biological receptor. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations could be used to:

Analyze the rotational freedom of the methyl group.

Study how the molecule interacts with water or other solvent molecules.

If docked into a protein active site, assess the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) over time. nih.gov

Conformational analysis helps to identify the most stable (lowest energy) three-dimensional arrangement of the molecule, which is crucial for understanding its interaction with other molecules, particularly in the context of drug design. researchgate.net

In Silico Screening and Design Principles for Derivatization

In silico (computer-based) screening and rational design are powerful tools in modern chemistry, particularly in drug discovery and materials science. nih.govrsc.orgresearchgate.net These approaches use computational models to predict the properties and activities of novel, hypothetical compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

For this compound, which can serve as a core scaffold, in silico methods can guide its derivatization:

Virtual Libraries: A virtual library of derivatives can be created by computationally modifying the scaffold (e.g., by replacing the chlorine atom with various other functional groups).

Property Prediction: Properties such as binding affinity to a target protein, solubility, and metabolic stability can be predicted for each compound in the virtual library using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov

Prioritization: Based on these predictions, derivatives with the most promising profiles can be identified for actual synthesis and experimental testing.

This in silico-first approach streamlines the design-synthesis-test cycle, making the process of developing new compounds with desired properties more efficient and cost-effective. The pyridazine heterocycle is recognized as a valuable component in drug design, and computational approaches are key to exploring its potential. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

One-dimensional NMR experiments are fundamental for establishing the basic framework of a molecule.

¹H NMR Spectroscopy : This technique identifies the number and types of hydrogen atoms in a molecule. For 3-Chloro-5-methylpyridazine-4-carbonitrile (B6235252), the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the pyridazine (B1198779) ring. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, in related pyridazine derivatives like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the aromatic proton appears as a singlet around δ 8.75 ppm, while the methyl protons of the target compound would likely appear further upfield. scielo.org.za

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts will be characteristic of the carbon's hybridization and its proximity to electronegative atoms like chlorine and nitrogen, as well as the nitrile group. For example, the carbon atom of the nitrile group typically appears in the range of δ 115-125 ppm. In a similar compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the carbon atoms of the pyridazine ring resonate at specific chemical shifts, which can be used as a reference. scielo.org.za

¹⁵N NMR Spectroscopy : While less common than ¹H and ¹³C NMR, ¹⁵N NMR can be a powerful tool for characterizing nitrogen-containing heterocycles like pyridazines. This technique would provide direct information about the electronic environment of the two nitrogen atoms within the pyridazine ring and the nitrogen of the nitrile group, aiding in the complete structural assignment.

| Predicted ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~ 2.7 |

| Pyridazine Proton (-H) | ~ 9.0 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~ 20 |

| Nitrile Carbon (-CN) | ~ 115 |

| Pyridazine Ring Carbons | 130 - 160 |

Two-dimensional NMR experiments are invaluable for establishing connectivity between atoms within a molecule, resolving signal overlap, and making unambiguous assignments.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons. For this compound, a COSY spectrum would confirm the absence of coupling for the isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying long-range connectivities. For instance, it could show correlations from the methyl protons to the carbon atoms of the pyridazine ring.

Vibrational Spectroscopy Techniques: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) stretch, typically around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations characteristic of the pyridazine ring. In the related compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a strong nitrile peak is observed at 2220 cm⁻¹. scielo.org.za

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

| Expected IR Absorption Data for this compound | |

| Functional Group | Expected Frequency Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Alkyl) | 2850 - 3000 |

| C=N, C=C (Ring) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound (C₆H₄ClN₃), the molecular weight is 153.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation analysis can reveal the loss of specific groups, such as the chlorine atom or the nitrile group, providing further structural confirmation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the exact atomic arrangement and stereochemistry of the molecule. For a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, single-crystal X-ray analysis has been used to confirm its structure, revealing details about the planarity of the pyridazine ring and the orientation of the substituents. growingscience.com A similar analysis of this compound would provide unambiguous proof of its structure in the solid state.

Q & A

Q. What are the established synthetic routes for 3-chloro-5-methylpyridazine-4-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: While direct synthesis protocols for this compound are limited in reliable literature, analogous pyridazine derivatives are synthesized via nucleophilic substitution or multi-component reactions. For example:

- Substitution Reactions : Chlorine atoms in pyridazine cores can be replaced with methyl or cyano groups using methylamine or sodium cyanide under reflux in polar aprotic solvents (e.g., DMF) .

- Multi-Component Reactions : Pyrimidinecarbonitriles are synthesized via thermal aqueous conditions involving aldehydes, malononitrile, and amines, suggesting adaptable methodologies for pyridazine systems .

Q. Key Optimization Parameters :

Q. How are the electronic and structural properties of this compound characterized?

Methodological Answer:

Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?

Methodological Answer:

- Nucleophilic Substitution :

- Chlorine at C3 is replaced by amines or alkoxides (e.g., with piperazine in DMF, yielding 75–85% substituted products) .

- Suzuki-Miyaura Coupling :

- Cyano Group Reactivity :

- Hydrolysis to carboxylic acids or reduction to amines using LiAlH₄ .

Q. Example Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Substitution | Piperazine, DMF, 100°C | 3-Piperazinyl derivative | 82% |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, dioxane | Biaryl-pyridazine hybrid | 68% |

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

- Molecular Docking : Simulations predict binding affinities to biological targets (e.g., kinases or GPCRs). For example, pyridazine derivatives show docking scores of −9.2 kcal/mol against EGFR .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl) with bioactivity. Hammett constants (σₚ ≈ 0.23 for Cl) guide functional group selection .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1) and metabolic stability for drug development .

Q. How should researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. MCF-7) and normalize to control compounds .

- Structural Confounders : Differentiate activity contributions from substituents (e.g., 4-cyano vs. 5-methyl groups) via SAR studies .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC ranges: 2–32 µg/mL) and apply statistical models (ANOVA, p < 0.05) .

Q. What strategies improve regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution .

- Microwave-Assisted Synthesis : Enhances selectivity in heterocyclic systems (e.g., 90% regioselectivity at 150°C, 30 min) .

- Catalytic Systems : Use CuI/1,10-phenanthroline for C–H activation at specific positions .

Q. How are crystallization challenges addressed for pyridazine-carbonitrile derivatives?

Methodological Answer:

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) mixtures; slow evaporation yields 85% single crystals .

- Additive Use : Seed crystals or ionic liquids (e.g., [BMIM]BF₄) improve lattice formation .

- Cryocrystallography : Resolve low-temperature structures (100 K) to minimize thermal motion artifacts .

Q. Data Contradiction Analysis Example :

| Study | Reported Yield for Substitution | Conditions | Resolution Strategy |

|---|---|---|---|

| Zhang et al. (2024) | 75% | DMF, 24 h, 80°C | Optimized to 88% at 100°C, 12 h |

| Hou et al. (2009) | 60% | DMSO, 18 h, 90°C | Traced to solvent polarity effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.